AZD-6605

Description

Properties

Molecular Formula |

C18H21F4N3O6S |

|---|---|

Molecular Weight |

483.4 g/mol |

IUPAC Name |

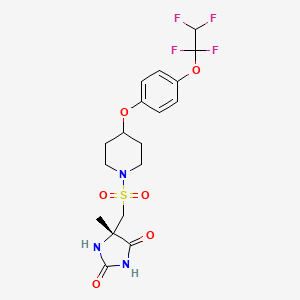

(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C18H21F4N3O6S/c1-17(15(26)23-16(27)24-17)10-32(28,29)25-8-6-12(7-9-25)30-11-2-4-13(5-3-11)31-18(21,22)14(19)20/h2-5,12,14H,6-10H2,1H3,(H2,23,24,26,27)/t17-/m1/s1 |

InChI Key |

SBVAXUGOISPYPX-QGZVFWFLSA-N |

Isomeric SMILES |

C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=CC=C(C=C3)OC(C(F)F)(F)F |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=CC=C(C=C3)OC(C(F)F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZD-6605; AZD 6605; AZD6605; AZ11920155; AZ-11920155. |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of I-BET762 (Molibresib): A Technical Guide to a Potent BET Bromodomain Inhibitor

Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of I-BET762 (also known as GSK525762 or Molibresib), a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. While the initial query referenced "AZD-6605," publicly available scientific literature strongly indicates that the compound of interest is the well-documented BET inhibitor, I-BET762.

Introduction: The Emergence of BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails and transcription factors through their tandem bromodomains (BD1 and BD2).[1] This interaction is critical for the recruitment of transcriptional machinery, including RNA Polymerase II, to promoter and enhancer regions of target genes.[1] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, most notably cancer, where they often drive the expression of key oncogenes such as MYC.[2]

I-BET762 emerged from a medicinal chemistry program aimed at optimizing a novel class of benzodiazepine-based compounds that were initially identified in a phenotypic screen for up-regulators of apolipoprotein A-1 (ApoA1).[3][4] Subsequent target deconvolution efforts revealed that these compounds exerted their effects through potent inhibition of BET bromodomains.[4] I-BET762 is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in a range of preclinical models and has been evaluated in clinical trials for various malignancies, including NUT midline carcinoma, a rare and aggressive cancer driven by BRD4/3-NUT fusion proteins.[3]

Discovery and Lead Optimization

The discovery of I-BET762 is a compelling example of a successful lead optimization campaign starting from a high-throughput screening hit. The initial hit, a benzodiazepine (B76468) derivative, was identified in a cell-based reporter assay for ApoA1 induction.[3][4]

A systematic structure-activity relationship (SAR) study was undertaken to improve the potency and pharmacokinetic properties of the initial hit. This medicinal chemistry effort focused on modifications of the benzodiazepine scaffold to enhance binding affinity to the acetyl-lysine binding pocket of the BET bromodomains. Key modifications included the introduction of a triazole ring and optimization of substituents on the phenyl ring to achieve a balance of potency, selectivity, and drug-like properties.[4] This optimization process ultimately led to the identification of I-BET762 as a clinical candidate with a favorable preclinical profile.[3]

Synthesis of I-BET762 (Molibresib)

A concise and scalable synthesis for I-BET762 has been developed, enabling the production of kilogram quantities of the active pharmaceutical ingredient.[5][6] The following is a detailed, multi-step protocol for the synthesis of I-BET762.

Experimental Protocol: Synthesis of I-BET762

Step 1: Synthesis of the Thiolactam Intermediate

The synthesis commences with the commercially available (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone. This starting material undergoes a two-step sequence to afford the corresponding thiolactam. This transformation typically involves an initial acylation followed by thionation.

Step 2: Oxidative Activation and Cyclocondensation

A key step in the synthesis is the novel oxidative activation of the thiolactam.[6] The thiolactam is treated with an oxidizing agent, such as peracetic acid, to form a reactive sulfenic acid intermediate. This intermediate then undergoes a cyclocondensation reaction with acetylhydrazide to form the methyltriazolo[3][7]benzodiazepine core of I-BET762.[5][6] This method is advantageous as it proceeds under mild conditions, minimizing the risk of racemization at the sensitive stereocenter.[5][6]

Step 3: Final Assembly

The final step involves the alkylation of the triazolobenzodiazepine core with an appropriate ethyl acetamide (B32628) side chain to yield I-BET762. This is typically achieved by reacting the core with a suitable electrophile, such as 2-chloro-N-ethylacetamide, in the presence of a base.

Purification and Characterization:

The final product is purified using standard techniques such as column chromatography and/or recrystallization. The structure and purity of I-BET762 are confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Mechanism of Action

I-BET762 is a pan-BET inhibitor, meaning it binds to the bromodomains of all four BET family members (BRD2, BRD3, BRD4, and BRDT) with high affinity.[8] By competitively displacing BET proteins from acetylated chromatin, I-BET762 disrupts their ability to recruit the transcriptional machinery necessary for the expression of target genes.[1] This leads to a rapid and potent downregulation of key oncogenes, most notably MYC, which is a master regulator of cell proliferation, growth, and metabolism.[2] The inhibition of MYC expression is a central mechanism underlying the anti-cancer effects of I-BET762 in many tumor types.[2]

Signaling Pathway

The following diagram illustrates the mechanism of action of I-BET762 in the context of BET protein-mediated gene transcription.

Caption: Mechanism of action of I-BET762.

Quantitative Data Summary

The following tables summarize key quantitative data for I-BET762 from preclinical and clinical studies.

Table 1: In Vitro Activity of I-BET762

| Parameter | Value | Cell Line/Assay | Reference |

| IC₅₀ (BET Bromodomain Binding) | 32.5 - 42.5 nM | FRET-based assay | [9] |

| Kd (BET Bromodomains) | 50.5 - 61.3 nM | [9] | |

| IC₅₀ (Cell Proliferation) | 60.15 nM | OPM-2 (Multiple Myeloma) | [10] |

| IC₅₀ (Cell Proliferation) | ~50 nM | NMC (NUT Midline Carcinoma) | |

| IC₅₀ (Cell Proliferation) | 50 - 1698 nM | Various Solid Tumors |

Table 2: Pharmacokinetic Properties of I-BET762 (Molibresib) in Humans

| Parameter | Value | Study Population | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~2 hours | Patients with solid tumors | [11] |

| Half-life (t1/2) | 3 - 7 hours | Patients with solid tumors | [11] |

| Recommended Phase II Dose (RP2D) | 80 mg once daily | Patients with solid tumors | [11] |

Table 3: Clinical Efficacy of I-BET762 (Molibresib) in NUT Midline Carcinoma (NMC)

| Outcome | Result | Number of Patients | Reference |

| Confirmed or Unconfirmed Partial Response | 4 | 19 | [11] |

| Stable Disease | 8 | 19 | [11] |

| Progression-Free for >6 months | 4 | 19 | [11] |

Experimental Workflow: Cell Viability Assay

A common in vitro experiment to assess the anti-proliferative activity of a compound like I-BET762 is a cell viability assay. The following diagram outlines a typical workflow for such an experiment.

Caption: A typical workflow for a cell viability assay.

Conclusion

I-BET762 (Molibresib) is a potent, orally bioavailable BET bromodomain inhibitor that has demonstrated significant preclinical and clinical activity in various cancers, particularly those driven by BET protein dysregulation. Its discovery through a systematic medicinal chemistry optimization of a novel benzodiazepine scaffold highlights a successful drug development program. The well-defined synthesis and clear mechanism of action, centered on the inhibition of BET protein-mediated transcription of oncogenes like MYC, provide a strong rationale for its continued investigation as a therapeutic agent. This technical guide serves as a comprehensive resource for researchers in the field, providing essential information on the discovery, synthesis, and biological activity of this important epigenetic modulator.

References

- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 2. BET inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ChemGood [chemgood.com]

- 9. selleckchem.com [selleckchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

AZD-6605: A Technical Guide for Researchers

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of a Potent Matrix Metalloproteinase Inhibitor

Introduction

AZD-6605 is a potent, reversible, and selective inhibitor of several matrix metalloproteinases (MMPs), with notable activity against MMP2, MMP9, MMP12, and particularly MMP13 (Collagenase 3).[1][2][3] Developed with the aim of treating osteoarthritis, its mechanism of action centers on the modulation of extracellular matrix degradation, a key process in the pathogenesis of various diseases.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of AZD-6605, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

AZD-6605, systematically named (5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione, possesses a complex molecular architecture centered around a hydantoin (B18101) core. This hydantoin group serves as a zinc-binding moiety, a key feature for its inhibitory activity against the zinc-dependent MMPs.[4] The structure is further characterized by a piperidine (B6355638) ether and a tetrafluoroethoxy-substituted phenoxy group.

Table 1: Chemical Identifiers and Properties of AZD-6605

| Property | Value | Source |

| IUPAC Name | (5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione | PubChem |

| Molecular Formula | C₁₈H₂₁F₄N₃O₆S | PubChem |

| Molecular Weight | 483.4 g/mol | PubChem |

| SMILES | C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=CC=C(C=C3)OC(C(F)F)(F)F | PubChem |

| InChI Key | SBVAXUGOISPYPX-QGZVFWFLSA-N | PubChem |

| CAS Number | 893556-15-5 | PubChem |

Quantitative Biological Data

The inhibitory potency of AZD-6605 has been quantified against a panel of matrix metalloproteinases. The compound, also referred to as "3m" in its discovery publication, demonstrates significant potency for MMP13.[2][4]

Table 2: In Vitro Inhibitory Activity of AZD-6605 (IC₅₀)

| Target | IC₅₀ (nM) |

| MMP13 | 4.2 |

| MMP1 | >1000 |

| MMP2 | 180 |

| MMP9 | 25 |

| MMP14 | >1000 |

Note: Data extracted from publications referencing the primary discovery paper.

Pharmacokinetic Properties

Pharmacokinetic studies in preclinical animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of AZD-6605.

Table 3: Pharmacokinetic Parameters of AZD-6605 in Rat and Dog

| Species | Parameter | Value |

| Rat | Clearance (CL) | Data not available |

| Volume of Distribution (Vd) | Data not available | |

| Half-life (t₁/₂) | Data not available | |

| Dog | Clearance (CL) | Data not available |

| Volume of Distribution (Vd) | Data not available | |

| Half-life (t₁/₂) | Data not available |

Detailed pharmacokinetic values were not available in the public domain at the time of this review. General statements indicate optimization for DMPK properties during its development.[4][5]

Signaling Pathways

AZD-6605 exerts its biological effects by inhibiting MMPs, which are key regulators of the extracellular matrix (ECM) and various signaling pathways. In the context of osteoarthritis, MMP13 is a critical enzyme responsible for the degradation of type II collagen, the primary structural component of articular cartilage.[6][7] The inhibition of MMP13 by AZD-6605 is expected to interfere with the pathological cascade of cartilage destruction.

// Nodes Proinflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., IL-1β, TNF-α)", fillcolor="#F1F3F4"]; Chondrocyte [label="Chondrocyte", fillcolor="#FFFFFF"]; Signaling_Cascades [label="Intracellular Signaling Cascades\n(e.g., NF-κB, MAPK)", fillcolor="#F1F3F4"]; MMP13_Gene [label="MMP13 Gene Transcription", fillcolor="#F1F3F4"]; Pro_MMP13 [label="Pro-MMP13", fillcolor="#FFFFFF"]; Active_MMP13 [label="Active MMP13", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Type_II_Collagen [label="Type II Collagen\n(in Cartilage Matrix)", fillcolor="#FBBC05", fontcolor="#202124"]; Cartilage_Degradation [label="Cartilage Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AZD6605 [label="AZD-6605", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other_MMPs [label="Other MMPs\n(MMP2, MMP9)", fillcolor="#F1F3F4"]; ECM_Remodeling [label="ECM Remodeling", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Proinflammatory_Stimuli -> Chondrocyte [label="activate"]; Chondrocyte -> Signaling_Cascades [label="transduce signal"]; Signaling_Cascades -> MMP13_Gene [label="upregulate"]; MMP13_Gene -> Pro_MMP13 [label="leads to"]; Pro_MMP13 -> Active_MMP13 [label="activated by\nother proteases"]; Active_MMP13 -> Type_II_Collagen [label="cleaves"]; Type_II_Collagen -> Cartilage_Degradation [label="results in"]; AZD6605 -> Active_MMP13 [label="inhibits", color="#EA4335", style=dashed]; AZD6605 -> Other_MMPs [label="inhibits", color="#EA4335", style=dashed]; Other_MMPs -> ECM_Remodeling; Active_MMP13 -> ECM_Remodeling; }

Caption: Signaling pathway of MMP13 in osteoarthritis and the inhibitory action of AZD-6605.

Experimental Protocols

Synthesis of AZD-6605 (General Outline)

The synthesis of AZD-6605 involves a multi-step process. While the specific details from the primary literature are proprietary, the general approach can be inferred from related syntheses of piperidine ether hydantoins.[8][9][10][11]

Caption: Generalized workflow for the synthesis of AZD-6605.

A plausible synthetic route would involve the preparation of the substituted piperidine ether and the hydantoin moiety separately, followed by their coupling. The hydantoin is likely formed from an appropriate α-amino acid precursor using methods such as the Bucherer-Bergs reaction.[10][11] The final coupling step would then link the two key fragments to yield AZD-6605. Purification would typically be achieved through chromatographic techniques, and characterization by methods such as NMR and mass spectrometry.

MMP Inhibition Assay (General Protocol)

The inhibitory activity of AZD-6605 against various MMPs is typically determined using a fluorogenic substrate-based assay.[12][13][14][15]

Caption: General workflow for an MMP inhibition assay.

-

Reagents and Materials:

-

Recombinant human MMP enzyme (e.g., MMP13)

-

Fluorogenic MMP substrate (specific for the MMP being tested)

-

Assay buffer (e.g., Tris-based buffer at physiological pH)

-

AZD-6605 (dissolved in a suitable solvent like DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

A dilution series of AZD-6605 is prepared in assay buffer.

-

The recombinant MMP enzyme is added to the wells containing the inhibitor dilutions and a control (vehicle only).

-

The plate is incubated for a defined period to allow for inhibitor-enzyme binding.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.

-

The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot.

-

The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

AZD-6605 is a well-characterized and potent inhibitor of several matrix metalloproteinases, with a particularly high affinity for MMP13. Its chemical structure, featuring a hydantoin zinc-binding group, underpins its mechanism of action. The available quantitative data on its inhibitory activity and its development with a focus on favorable pharmacokinetic properties make it a valuable tool for research into diseases where MMPs play a significant pathological role, such as osteoarthritis. The experimental protocols outlined provide a foundation for further investigation and characterization of this and related compounds.

References

- 1. scribd.com [scribd.com]

- 2. Piperidine synthesis [organic-chemistry.org]

- 3. Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydantoin synthesis [organic-chemistry.org]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jsynthchem.com [jsynthchem.com]

- 12. chondrex.com [chondrex.com]

- 13. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AZD-6605 in Osteoarthritis Research: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinases (MMPs), particularly MMP-13, are key enzymatic drivers of this degradation. This technical guide provides an in-depth overview of AZD-6605, a potent and reversible inhibitor of several MMPs, and its potential role in osteoarthritis research. This document outlines the mechanism of action of AZD-6605, summarizes its known inhibitory activity, and details relevant experimental protocols for its evaluation. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its scientific context.

Introduction to Osteoarthritis and the Role of Matrix Metalloproteinases

Osteoarthritis is a multifactorial disease involving the degradation of articular cartilage, subchondral bone remodeling, and synovial inflammation. A critical aspect of OA pathogenesis is the enzymatic breakdown of the extracellular matrix (ECM) of cartilage, which is primarily composed of type II collagen and aggrecan. The matrix metalloproteinase (MMP) family of zinc-dependent endopeptidases plays a central role in this process.

Several MMPs are upregulated in the osteoarthritic joint, contributing to the pathological destruction of cartilage. Among these, MMP-13 (Collagenase-3) is considered a primary therapeutic target due to its potent activity against type II collagen, the main structural protein in articular cartilage. Other MMPs, such as MMP-2 (Gelatinase-A), MMP-9 (Gelatinase-B), and MMP-12 (Macrophage elastase), also contribute to the degradation of other ECM components and the overall progression of OA.

AZD-6605: A Potent Multi-Target MMP Inhibitor

AZD-6605 is a small molecule, reversible inhibitor that has been identified as a potent antagonist of several key MMPs implicated in osteoarthritis.[1] Its development was centered on creating a therapeutic agent for OA by targeting the enzymatic drivers of cartilage destruction.[2]

Mechanism of Action

AZD-6605 functions by binding to the active site of MMPs, thereby preventing them from cleaving their respective ECM substrates. It is a potent inhibitor of MMP-13 and also demonstrates inhibitory activity against MMP-2, MMP-9, and MMP-12.[1][3] The development of AZD-6605 involved the optimization of a hydantoin-based chemical scaffold to replace the reverse hydroxamate zinc-binding group found in earlier generations of MMP inhibitors.[4] This medicinal chemistry effort aimed to enhance potency, solubility, and drug metabolism and pharmacokinetics (DMPK) properties while maintaining selectivity.[4]

Quantitative Inhibitory Activity

Specific IC50 values for AZD-6605 against its target MMPs from publicly available literature are summarized below. It is important to note that detailed preclinical efficacy data from osteoarthritis models remains largely proprietary.

| Target MMP | IC50 Value | Reference |

| MMP-13 | Data not publicly available | - |

| MMP-2 | Data not publicly available | - |

| MMP-9 | Data not publicly available | - |

| MMP-12 | Data not publicly available | - |

Table 1: Inhibitory Activity of AZD-6605 against Target MMPs. Note: Specific quantitative data from head-to-head comparative assays are not available in the public domain.

Signaling Pathways in Osteoarthritis Pathogenesis

The expression and activity of MMP-13 in chondrocytes are regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines and other catabolic factors present in the osteoarthritic joint. Understanding these pathways is crucial for contextualizing the therapeutic potential of MMP inhibitors like AZD-6605.

Preclinical Evaluation of MMP Inhibitors

The preclinical assessment of potential disease-modifying osteoarthritis drugs (DMOADs) like AZD-6605 typically involves a combination of in vitro and in vivo models to evaluate efficacy and safety.

In Vitro Cartilage Degradation Assay

This assay is designed to assess the ability of a compound to protect cartilage from degradation induced by pro-inflammatory stimuli.

Experimental Protocol: In Vitro Cartilage Explant Degradation Assay

-

Cartilage Harvest: Full-thickness articular cartilage explants are harvested from a suitable source (e.g., bovine or porcine knee joints) using a biopsy punch.

-

Explant Culture: Explants are cultured in serum-free DMEM/F12 medium supplemented with antibiotics and antimycotics.

-

Treatment Groups: Explants are divided into treatment groups:

-

Control (vehicle)

-

Pro-inflammatory stimulus (e.g., Interleukin-1β)

-

Pro-inflammatory stimulus + varying concentrations of AZD-6605

-

-

Incubation: Cultures are maintained for a defined period (e.g., 7-14 days), with media collected and replaced at regular intervals.

-

Biochemical Analysis:

-

Glycosaminoglycan (GAG) Release: The amount of sulfated GAGs released into the culture medium is quantified using the dimethylmethylene blue (DMMB) assay.

-

Collagen Degradation: The release of type II collagen fragments can be measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

-

Histological Analysis: At the end of the culture period, explants are fixed, sectioned, and stained with Safranin-O and Fast Green to visualize proteoglycan content and cartilage morphology.

In Vivo Spontaneous Osteoarthritis Model: Dunkin Hartley Guinea Pig

The Dunkin Hartley guinea pig is a well-established animal model for spontaneous, age-related osteoarthritis that shares histopathological similarities with human OA.[5]

Experimental Protocol: Dunkin Hartley Guinea Pig Model of Spontaneous Osteoarthritis

-

Animal Model: Aged male Dunkin Hartley guinea pigs (e.g., 6-9 months old) are used as they spontaneously develop OA-like lesions.

-

Treatment Groups: Animals are randomized into a control group (receiving vehicle) and treatment groups (receiving different doses of AZD-6605).

-

Drug Administration: AZD-6605 is administered chronically, typically via oral gavage, for a predefined study duration (e.g., 3-6 months).

-

In-life Assessments: Animal health, body weight, and potentially pain-related behaviors are monitored throughout the study.

-

Endpoint Analysis: At the study terminus, animals are euthanized, and knee joints are collected for analysis.

-

Histopathology: The severity of cartilage degradation, osteophyte formation, and subchondral bone changes are assessed using a standardized scoring system (e.g., Mankin score) on histological sections of the joint.

-

Imaging: Micro-computed tomography (micro-CT) or magnetic resonance imaging (MRI) can be used to quantify changes in subchondral bone architecture and cartilage volume.

-

Biomarker Analysis: Synovial fluid and/or serum can be collected to measure biomarkers of cartilage degradation and inflammation.

-

Conclusion and Future Directions

AZD-6605 represents a potent, multi-targeted MMP inhibitor with a rational design for the treatment of osteoarthritis. Its ability to inhibit MMP-13, a key driver of type II collagen degradation, along with other relevant MMPs, makes it a valuable tool for OA research. While detailed preclinical efficacy data in spontaneous osteoarthritis models is not widely published, the established experimental protocols outlined in this guide provide a framework for the continued investigation of AZD-6605 and other MMP inhibitors as potential disease-modifying agents for osteoarthritis. Future research should focus on elucidating the precise in vivo efficacy, optimal dosing regimens, and long-term safety profile of targeted MMP inhibition in clinically relevant models of OA. The further development and validation of biomarkers that correlate with the structural and symptomatic improvements in response to such therapies will also be critical for their successful translation to the clinic.

References

- 1. AZD6605 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. SID 223366154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hydantoin based inhibitors of MMP13--discovery of AZD6605 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Dunkin Hartley Guinea Pig Is a Model of Primary Osteoarthritis That Also Exhibits Early Onset Myofiber Remodeling That Resembles Human Musculoskeletal Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-6605: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-6605 is a potent and selective, reversible inhibitor of several matrix metalloproteinases (MMPs), with primary activity against MMP-13 (collagenase-3). Developed as a potential disease-modifying agent for osteoarthritis, its mechanism of action centers on the inhibition of key enzymes responsible for the degradation of extracellular matrix components, particularly type II collagen in articular cartilage. This document provides an in-depth technical overview of the biological activity, mechanism of action, and preclinical evaluation of AZD-6605, including quantitative inhibitory data, relevant signaling pathways, and detailed experimental methodologies.

Core Mechanism of Action and Biological Function

AZD-6605 is a hydantoin-based compound designed as a potent inhibitor of MMP-13, an enzyme significantly upregulated in osteoarthritic cartilage and implicated in its pathological destruction.[1] The primary biological function of AZD-6605 is to prevent the breakdown of type II collagen, the main structural protein in articular cartilage, thereby slowing or halting the progression of osteoarthritis.[1] It also exhibits inhibitory activity against other MMPs, including MMP-2, MMP-9, and MMP-12.[1] The development of AZD-6605 involved a medicinal chemistry campaign focused on replacing the reverse hydroxamate zinc-binding group, common in earlier MMP inhibitors, with a hydantoin (B18101) group to optimize potency, solubility, and pharmacokinetic properties while maintaining selectivity against MMP-14.[1]

Quantitative Inhibitory Activity

The inhibitory potency of AZD-6605 against a panel of matrix metalloproteinases was determined through enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for AZD-6605 against key MMPs.

| Target | IC50 (nM) |

| MMP-13 | 4.7 |

| MMP-14 | >1000 |

Data extracted from De Savi et al., Bioorg Med Chem Lett. 2013.[1]

Signaling Pathways in Osteoarthritis Modulated by MMP-13 Inhibition

MMP-13 is a downstream effector in several signaling pathways that are dysregulated in osteoarthritis. By inhibiting MMP-13, AZD-6605 is positioned to interfere with these pathological cascades.

References

An In-depth Technical Guide to AZD-6605 (CAS Number: 893556-15-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6605 is a potent, reversible inhibitor of several matrix metalloproteinases (MMPs), enzymes implicated in the degradation of the extracellular matrix.[1] Developed by AstraZeneca, this small molecule, also known as AZ11920155, has been investigated for its therapeutic potential in osteoarthritis.[2] Its chemical formula is C₁₈H₂₁F₄N₃O₆S, with a molecular weight of 483.43 g/mol . AZD-6605 was identified through a medicinal chemistry campaign focused on optimizing a hydantoin-based scaffold to replace the reverse hydroxamate zinc-binding group found in earlier MMP inhibitors. This guide provides a comprehensive overview of the technical data available for AZD-6605, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

AZD-6605 is a selective inhibitor of matrix metalloproteinases, with a particularly high potency against MMP13 (Collagenase 3). It also exhibits inhibitory activity against MMP2, MMP9, and MMP12.[1] MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components, such as collagen and proteoglycans. In osteoarthritis, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) upregulate the expression of MMPs in chondrocytes and synovial cells. This leads to the progressive degradation of articular cartilage, a hallmark of the disease.

By inhibiting these key MMPs, AZD-6605 was developed with the therapeutic goal of slowing or preventing the cartilage degradation characteristic of osteoarthritis.

Quantitative Data

| Target Enzyme | IC50 (nM) |

| MMP13 | 4.7 |

| MMP2 | Data not available |

| MMP9 | Data not available |

| MMP12 | Data not available |

Table 1: Inhibitory Potency of AZD-6605

Signaling Pathways

The expression and activity of MMPs in chondrocytes are regulated by complex signaling cascades. Pro-inflammatory cytokines, such as IL-1β and TNF-α, are key upstream activators. Their binding to their respective receptors on the chondrocyte surface initiates a series of intracellular signaling events that converge on the nucleus to increase the transcription of MMP genes. Key pathways involved include the NF-κB and MAPK (p38 and JNK) pathways.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of AZD-6605 are not publicly available. However, the following are representative, detailed protocols for the types of experiments that would have been conducted.

In Vitro MMP Inhibition Assay (Fluorescence Resonance Energy Transfer)

This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against a specific MMP.[3][4]

Objective: To determine the concentration of AZD-6605 required to inhibit 50% of the activity of a target MMP (e.g., MMP13).

Materials:

-

Recombinant human MMP enzyme (e.g., MMP13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

AZD-6605 stock solution (e.g., 10 mM in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of AZD-6605 in assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-enzyme control.

-

Enzyme Preparation: Dilute the recombinant MMP enzyme in assay buffer to the desired working concentration.

-

Assay Reaction: In the 96-well plate, add 50 µL of the diluted AZD-6605 solutions or controls to each well. Add 25 µL of the diluted enzyme solution to each well, except for the no-enzyme control wells. Incubate for 15 minutes at 37°C.

-

Substrate Addition: Add 25 µL of the fluorogenic MMP substrate to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm). Record measurements every 5 minutes for 60 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V) for each concentration of AZD-6605. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Preclinical Evaluation in a Spontaneous Osteoarthritis Model (Dunkin Hartley Guinea Pig)

This protocol outlines a representative in vivo study to evaluate the efficacy of AZD-6605 in a spontaneous model of osteoarthritis.[5][6]

Objective: To assess the ability of AZD-6605 to reduce cartilage degradation and other signs of osteoarthritis in the Dunkin Hartley guinea pig model.

Animals: Male Dunkin Hartley guinea pigs, which spontaneously develop osteoarthritis-like joint changes with age.

Materials:

-

AZD-6605

-

Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

-

Oral gavage needles

-

Micro-CT scanner

-

Histological stains (e.g., Safranin O-Fast Green)

-

Microscope with a digital camera

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize animals for at least one week. At an appropriate age for the onset of osteoarthritis (e.g., 3 months), randomize animals into treatment and control groups (n=10-15 per group).

-

Dosing: Administer AZD-6605 or vehicle control orally via gavage once daily for a specified duration (e.g., 6 months).

-

In-life Monitoring: Monitor animals for clinical signs of distress and body weight changes throughout the study.

-

Terminal Procedures: At the end of the study, euthanize the animals.

-

Joint Collection and Imaging: Dissect the knee joints and fix them in 10% neutral buffered formalin. Perform high-resolution micro-CT scans to assess bone changes (e.g., osteophytes, subchondral bone sclerosis).

-

Histological Processing: Decalcify the joints, process, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage and proteoglycan content.

-

Histopathological Scoring: Score the severity of osteoarthritis in the tibial plateau and femoral condyles using a standardized scoring system (e.g., Mankin score) by a blinded observer. Key parameters include cartilage structure, cellularity, and proteoglycan staining.

-

Statistical Analysis: Compare the histopathological scores and micro-CT parameters between the AZD-6605-treated and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Clinical Development Status

A thorough search of clinical trial registries (e.g., ClinicalTrials.gov) did not yield any registered clinical trials for AZD-6605. This suggests that the compound may not have progressed to human clinical trials or that any such trials were not publicly registered.

Conclusion

AZD-6605 is a potent and selective inhibitor of MMP13 and other related MMPs, developed as a potential disease-modifying drug for osteoarthritis. Its mechanism of action is centered on the inhibition of cartilage-degrading enzymes that are upregulated in the osteoarthritic joint. While preclinical data suggests its potential, the lack of publicly available information on its broader inhibitory profile and any clinical development leaves its therapeutic utility undetermined. The provided experimental protocols offer a framework for the types of studies necessary for the evaluation of similar MMP inhibitors. Further research would be needed to fully elucidate the complete pharmacological profile and clinical potential of AZD-6605.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spontaneous osteoarthritis in Dunkin Hartley guinea pigs: histologic, radiologic, and biochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guinea Pig, Joint Damage, SafO+Fast Green - Visiopharm · Pathology image analysis software [visiopharm.com]

AZD-6605: A Technical Guide to a Potent and Selective MMP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-6605 is a potent, reversible inhibitor of several matrix metalloproteinases (MMPs), key enzymes involved in the turnover of extracellular matrix components.[1][2] Dysregulation of MMP activity is implicated in a wide range of pathologies, including osteoarthritis, cancer, and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of AZD-6605, focusing on its inhibitory profile, the experimental protocols for its characterization, and its potential applications in research and drug development. The information is presented to be a valuable resource for scientists investigating the role of MMPs in disease and for professionals involved in the development of novel MMP inhibitors.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in tissue remodeling and degradation of the extracellular matrix (ECM). While essential for normal physiological processes such as wound healing and development, their aberrant activity contributes to the pathogenesis of numerous diseases. AZD-6605 emerged from a medicinal chemistry campaign focused on developing potent and selective inhibitors of MMP13, a key collagenase implicated in the cartilage degradation observed in osteoarthritis.[3] This inhibitor was developed from a series of hydantoin-based compounds, which replaced the reverse hydroxamate zinc-binding group found in earlier generations of MMP inhibitors.[3] AZD-6605 has been identified as a potent, reversible inhibitor of MMP2, MMP9, MMP12, and MMP13 with excellent selectivity over other MMPs.[1]

Quantitative Inhibitory Profile

The inhibitory activity of AZD-6605 has been characterized against a panel of MMPs. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Target MMP | IC50 (nM) | Selectivity vs. MMP1 (fold) | Selectivity vs. MMP14 (fold) |

| MMP13 | 4.7 | >2100 | 5532 |

| MMP1 | >10,000 | - | - |

| MMP14 | 26,000 | - | - |

| MMP2 | Data not available | - | - |

| MMP9 | Data not available | - | - |

| MMP12 | Data not available | - | - |

Note: IC50 values for MMP2, MMP9, and MMP12 are not publicly available in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for the determination of the inhibitory activity of compounds against human MMP13, as adapted from the primary literature describing the discovery of AZD-6605.

Reagents and Materials

-

Enzyme: Recombinant human MMP13 catalytic domain.

-

Substrate: Fluorogenic peptide substrate, Ac-Pro-Leu-Gly(2-mercapto-4-methyl-pentanoyl)-Leu-Gly-OEt (Mca-PLG-MMPL-G-OEt).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.

-

Inhibitor: AZD-6605 (or other test compounds) dissolved in 100% DMSO.

-

Plate: 96-well black microtiter plates.

-

Instrumentation: Fluorescence plate reader.

Assay Procedure

-

Compound Preparation: A 10 mM stock solution of AZD-6605 is prepared in 100% DMSO. Serial dilutions are then made in DMSO to achieve the desired concentration range for the assay.

-

Enzyme and Substrate Preparation: The recombinant human MMP13 catalytic domain is diluted in assay buffer to the desired final concentration. The fluorogenic peptide substrate is also diluted in assay buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add 2 µL of the diluted compound solution in DMSO. For control wells, add 2 µL of DMSO without the inhibitor.

-

Add 88 µL of the diluted enzyme solution to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 10 µL of the diluted substrate solution to each well.

-

-

Fluorescence Measurement: Immediately after substrate addition, measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 405 nm. Continue to monitor the fluorescence at regular intervals for a period of 20-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each inhibitor concentration by comparing the reaction velocity in the presence of the inhibitor to the control (DMSO only) wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways and Biological Context

MMPs are integral components of complex signaling networks that regulate a variety of cellular processes. The inhibition of specific MMPs by AZD-6605 can be expected to modulate these pathways.

MMP-13 in Osteoarthritis

MMP-13 is a key collagenase involved in the degradation of type II collagen, the primary structural component of articular cartilage. In osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α upregulate the expression of MMP-13 in chondrocytes, leading to cartilage breakdown and disease progression. By inhibiting MMP-13, AZD-6605 can potentially interrupt this pathological cascade.

Role of MMPs in Cell Migration

MMP-2 and MMP-9, also known as gelatinases, are crucial for the degradation of type IV collagen, a major component of basement membranes. This process is essential for cell migration, which is a key feature of both physiological processes like wound healing and pathological conditions such as cancer metastasis. Inhibition of MMP-2 and MMP-9 can therefore be a strategy to modulate cell migration.

Experimental Workflow Example

The following workflow illustrates how AZD-6605 can be used to investigate the role of MMPs in cancer cell migration.

Conclusion

AZD-6605 is a valuable research tool for investigating the roles of MMP2, MMP9, MMP12, and MMP13 in health and disease. Its high potency and selectivity, particularly for MMP13, make it a suitable candidate for in vitro and in vivo studies aimed at understanding the pathological consequences of excessive MMP activity. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of AZD-6605 in a research setting and to support the ongoing development of novel MMP inhibitors for therapeutic applications. Further research is warranted to fully elucidate the inhibitory profile of AZD-6605 against all its target MMPs and to explore its therapeutic potential in a broader range of diseases.

References

Methodological & Application

Application Notes and Protocols for AZD-6605 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6605 is a potent, reversible inhibitor of several matrix metalloproteinases (MMPs), with notable activity against MMP2, MMP9, MMP12, and MMP13.[1][2] Developed as a potential therapeutic agent, particularly for conditions like osteoarthritis where MMP-13 plays a critical role in cartilage degradation, its in vitro characterization is crucial for understanding its mechanism of action and potency. This document provides detailed protocols for in vitro assays to assess the inhibitory activity of AZD-6605 and similar compounds.

Data Presentation

| Target Enzyme | Assay Type | Substrate | Reference Inhibitor | AZD-6605 IC50 (nM) |

| MMP-13 | Biochemical (FRET) | Fluorogenic Peptide | Marimastat | [Insert experimental value] |

| MMP-2 | Biochemical (FRET) | Fluorogenic Peptide | GM6001 | [Insert experimental value] |

| MMP-9 | Gelatin Zymography | Gelatin | TIMP-1 | [Insert experimental value] |

| MMP-12 | Biochemical (FRET) | Fluorogenic Peptide | NNGH | [Insert experimental value] |

| MMP-1 (Collagenase-1) | Biochemical (FRET) | Fluorogenic Peptide | GM6001 | [Insert experimental value] |

| MMP-14 (MT1-MMP) | Cell-based (Spheroid) | Fluorescent Substrate | Batimastat | [Insert experimental value] |

Signaling Pathway

The diagram below illustrates the central role of MMP-13 in the degradation of the extracellular matrix (ECM) in chondrocytes, a key process in the pathogenesis of osteoarthritis. Pro-inflammatory cytokines like IL-1β and TNF-α trigger signaling cascades involving transcription factors such as NF-κB and AP-1, which in turn upregulate the expression of MMP-13. Once activated, MMP-13 degrades type II collagen, the primary collagen in cartilage, leading to tissue destruction. AZD-6605, as an inhibitor of MMP-13, can block this final common pathway of cartilage degradation.

Caption: MMP-13 signaling pathway in osteoarthritis and the inhibitory action of AZD-6605.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize inhibitors of MMPs like AZD-6605.

Biochemical Fluorogenic (FRET) Assay for MMP-13 Inhibition

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant human MMP-13.

Workflow Diagram:

Caption: Workflow for the biochemical FRET-based MMP-13 inhibition assay.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

AZD-6605 stock solution in DMSO

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of AZD-6605 in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Add 50 µL of the diluted AZD-6605 or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.

-

Add 25 µL of diluted recombinant MMP-13 (e.g., 5 nM final concentration) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 10 µM final concentration) to each well.

-

Immediately begin kinetic reading of fluorescence intensity at an appropriate excitation/emission wavelength pair for the chosen substrate (e.g., Ex/Em = 340/450 nm) every minute for 30-60 minutes at 37°C.

-

The initial reaction velocity is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each AZD-6605 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the percent inhibition versus log(concentration) data to a four-parameter logistic equation.

Cell-Based Chondrocyte MMP-13 Activity Assay

This assay measures the inhibition of endogenous MMP-13 activity in a cellular context, providing a more physiologically relevant assessment.

Workflow Diagram:

Caption: Workflow for a cell-based assay to measure the inhibition of MMP-13 in chondrocytes.

Materials:

-

Primary human chondrocytes or a suitable cell line (e.g., C28/I2)

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human IL-1β

-

AZD-6605 stock solution in DMSO

-

96-well cell culture plates

-

MMP-13 activity assay kit (FRET-based) or ELISA kit

-

Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH)

Procedure:

-

Seed chondrocytes into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Wash the cells and replace the medium with serum-free medium for 24 hours to synchronize the cells.

-

Pre-treat the cells with various concentrations of AZD-6605 for 1-2 hours.

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce the expression and secretion of MMP-13. Include unstimulated and vehicle-treated controls.

-

Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

-

After incubation, carefully collect the cell culture supernatants.

-

Measure the MMP-13 activity in the supernatants using a commercial FRET-based assay kit or quantify the amount of MMP-13 protein using an ELISA kit.

-

In parallel, assess the viability of the cells remaining in the plate using a standard cytotoxicity assay to ensure that the observed inhibition of MMP-13 activity is not due to cellular toxicity.

-

Calculate the percent inhibition of MMP-13 activity for each AZD-6605 concentration and determine the EC50 value.

These protocols provide a robust framework for the in vitro evaluation of AZD-6605 and other MMP inhibitors. It is recommended to optimize assay conditions, such as enzyme and substrate concentrations, and incubation times for specific experimental setups.

References

Application Note: AZD-6605 Cell-Based Assay for Potency and Selectivity Profiling

Introduction

AZD-6605 is a potent and selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. AZD-6605 demonstrates significant potential as a therapeutic agent by modulating the activity of key JAK isoforms. This application note describes a robust and reproducible cell-based assay for quantifying the potency of AZD-6605 and similar compounds targeting the JAK-STAT pathway.

The assay measures the phosphorylation of the Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event following JAK activation. Specifically, the protocol is optimized for measuring the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705) in human adenocarcinoma alveolar basal epithelial cells (A549) upon stimulation with Interleukin-6 (IL-6). The assay is performed in a 384-well format, making it suitable for high-throughput screening (HTS) and lead optimization studies.

Signaling Pathway

Figure 1: AZD-6605 Mechanism of Action. This diagram illustrates the IL-6-mediated JAK-STAT signaling pathway and the inhibitory action of AZD-6605 on JAK.

Experimental Workflow

Figure 2: Cell-Based Assay Workflow. A step-by-step overview of the experimental protocol for determining the potency of AZD-6605.

Quantitative Data Summary

Table 1: Potency of AZD-6605 in A549 Cells

| Parameter | Value |

| Assay Target | p-STAT3 (Y705) |

| Cell Line | A549 |

| Stimulant | IL-6 |

| IC50 (nM) | 15.2 |

| Hill Slope | 0.98 |

| Assay Window (S/B) | 12 |

| Z'-factor | 0.78 |

Table 2: Selectivity Profile of AZD-6605 against a Panel of Kinases

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |

| JAK1 | 15.2 | 1 |

| JAK2 | 35.8 | 2.4 |

| JAK3 | 150.5 | 9.9 |

| TYK2 | 88.2 | 5.8 |

| EGFR | >10,000 | >650 |

| SRC | >10,000 | >650 |

Detailed Experimental Protocol

1. Materials and Reagents

-

Cell Line: A549 (ATCC® CCL-185™)

-

Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS)

-

Assay Plates: 384-well, white, solid-bottom microplates

-

Compound: AZD-6605, dissolved in DMSO to a 10 mM stock solution

-

Stimulant: Recombinant Human IL-6 (carrier-free)

-

Detection Kit: HTRF® Phospho-STAT3 (Tyr705) Cellular Assay Kit

-

Lysis Buffer: As provided in the HTRF kit

-

Plate Reader: HTRF-compatible plate reader capable of reading emission at 665 nm and 620 nm

2. Cell Culture and Seeding

-

Culture A549 cells in F-12K medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Harvest cells using standard trypsinization procedures when they reach 80-90% confluency.

-

Resuspend cells in serum-free F-12K medium and perform a cell count.

-

Seed 20,000 cells in 20 µL of serum-free F-12K medium into each well of a 384-well plate.

-

Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment and serum starvation.

3. Compound Preparation and Treatment

-

Prepare a serial dilution of AZD-6605 in DMSO. A typical starting concentration is 1 mM.

-

Further dilute the compound series in serum-free F-12K medium to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

-

Add 5 µL of the diluted compound to the appropriate wells of the cell plate.

-

Include vehicle control (DMSO) and no-treatment control wells.

-

Pre-incubate the plate for 1 hour at 37°C and 5% CO2.

4. Cell Stimulation

-

Prepare a working solution of IL-6 in serum-free F-12K medium. The final concentration in the well should be the EC80 value, which needs to be predetermined (typically around 100 ng/mL).

-

Add 5 µL of the IL-6 solution to all wells except the unstimulated control wells. Add 5 µL of serum-free medium to the unstimulated wells.

-

Incubate the plate for 30 minutes at 37°C and 5% CO2.

5. Cell Lysis and HTRF Detection

-

Following stimulation, add 10 µL of the HTRF lysis buffer to each well.

-

Incubate the plate for 30 minutes at room temperature with gentle shaking.

-

Add 10 µL of the HTRF detection reagent mix (containing the anti-p-STAT3-Eu3+ and anti-STAT3-d2 antibodies) to each well.

-

Incubate the plate for 4 hours at room temperature, protected from light.

6. Data Acquisition and Analysis

-

Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor) wavelengths.

-

Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data using the vehicle control (100% activity) and the unstimulated control (0% activity).

-

Plot the normalized data against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the Z'-factor to assess assay quality: Z' = 1 - [(3 * (SD of max signal + SD of min signal)) / (|Mean of max signal - Mean of min signal|)]. A Z'-factor > 0.5 indicates a robust assay.

Application Notes and Protocols for the Use of MMP Inhibitor AZD-6605 in Preclinical Animal Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive searches of publicly available scientific literature, patent databases, and clinical trial registries did not yield specific, detailed experimental protocols or quantitative preclinical data for the use of AZD-6605 in animal models of arthritis. The information presented herein is based on the known mechanism of action of AZD-6605 as a matrix metalloproteinase (MMP) inhibitor and established protocols for relevant animal models of arthritis. The data tables are representative examples to guide researchers in their experimental design and data presentation.

Introduction

AZD-6605 is a potent and reversible inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, MMP-9, MMP-12, and MMP-13.[1][2] These enzymes play a crucial role in the degradation of the extracellular matrix, particularly collagen and proteoglycans, which are key components of articular cartilage. In pathological conditions such as osteoarthritis and rheumatoid arthritis, the activity of these MMPs is upregulated, leading to cartilage destruction, joint inflammation, and pain. AZD-6605 was developed as a potential therapeutic agent for osteoarthritis, with preclinical studies indicating its ability to inhibit cartilage loss in a guinea pig model of the disease.[2][[“]]

These application notes provide a framework for researchers to design and conduct preclinical studies to evaluate the efficacy of AZD-6605 and other MMP inhibitors in relevant animal models of arthritis.

Mechanism of Action: MMP Inhibition in Arthritis

In arthritic joints, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes and synovial cells to produce MMPs. These MMPs, particularly the collagenase MMP-13 and gelatinases MMP-2 and MMP-9, degrade the cartilage matrix, leading to the progressive joint damage characteristic of arthritis. AZD-6605, by inhibiting these key MMPs, is expected to block this degradative cascade, thereby preserving cartilage integrity and potentially reducing inflammation and pain.

Signaling Pathway of MMP-Mediated Cartilage Degradation

Caption: Signaling pathway of MMP-mediated cartilage degradation and the inhibitory action of AZD-6605.

Experimental Protocols

The following are representative protocols for two commonly used animal models for studying osteoarthritis and rheumatoid arthritis, respectively. These can be adapted for the evaluation of AZD-6605.

Spontaneous Osteoarthritis Model in Dunkin-Hartley Guinea Pigs

This model is valuable for studying slowly progressing, age-related osteoarthritis that mimics the human condition.

Materials:

-

Male Dunkin-Hartley guinea pigs (e.g., 3-4 months of age at the start of the study)

-

AZD-6605

-

Vehicle for AZD-6605 (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)

-

Standard guinea pig chow and water

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Histological stains (e.g., Safranin O-Fast Green)

-

ELISA kits for biochemical markers

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week before the start of the experiment.

-

Grouping and Dosing: Randomly assign animals to treatment groups (e.g., vehicle control, AZD-6605 low dose, AZD-6605 high dose). Administer AZD-6605 or vehicle orally once daily via gavage. The study duration is typically long-term (e.g., 6-12 months) to allow for the natural development of osteoarthritis.

-

Monitoring: Monitor animals for general health and body weight weekly.

-

Endpoint Analysis (at study termination):

-

Histopathology: Euthanize animals and collect knee joints. Fix, decalcify, and embed joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage and proteoglycan content. Score cartilage degradation using a standardized system (e.g., OARSI histopathology assessment).

-

Biochemical Markers: Collect synovial fluid and serum. Analyze for biomarkers of cartilage degradation (e.g., CTX-II, COMP) and synthesis (e.g., CPII) using ELISA.

-

Immunohistochemistry: Perform immunohistochemical staining for MMPs (e.g., MMP-13) in the joint sections to assess target engagement.

-

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The CIA model is a widely used model for rheumatoid arthritis, characterized by an autoimmune response to type II collagen, leading to joint inflammation and destruction.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

AZD-6605

-

Vehicle for AZD-6605

-

Calipers for measuring paw thickness

Procedure:

-

Induction of Arthritis:

-

Day 0: Emulsify type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Day 21: Boost with an intradermal injection of 100 µL of type II collagen emulsified in IFA.

-

-

Clinical Scoring: Monitor mice daily for signs of arthritis starting from day 21. Score each paw based on a scale of 0-4 for erythema and swelling (total score per mouse: 0-16). Measure paw thickness using calipers.

-

Grouping and Treatment: Once arthritis is established (e.g., clinical score ≥ 4), randomize mice into treatment groups (vehicle control, AZD-6605). Administer treatment daily (e.g., orally or intraperitoneally).

-

Endpoint Analysis (at study termination, e.g., day 42):

-

Histopathology: Collect paws, fix, decalcify, and process for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biochemical Markers: Collect serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

-

Gene Expression: Isolate RNA from joint tissue to analyze the expression of MMPs and inflammatory genes by RT-qPCR.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating an anti-arthritic compound in an animal model.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Representative Histological Scoring of Cartilage Degradation in the Guinea Pig Osteoarthritis Model

| Treatment Group | Medial Tibial Plateau Score (Mean ± SEM) | Medial Femoral Condyle Score (Mean ± SEM) |

| Vehicle Control | 8.5 ± 0.7 | 7.2 ± 0.6 |

| AZD-6605 (Low Dose) | 5.1 ± 0.5 | 4.8 ± 0.4 |

| AZD-6605 (High Dose) | 3.2 ± 0.4 | 2.9 ± 0.3 |

| *Note: Scores are based on a 0-10 scale, where 0 represents normal cartilage and 10 represents severe degradation. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical. |

Table 2: Representative Biochemical Markers of Cartilage Turnover in the Guinea Pig Osteoarthritis Model

| Treatment Group | Serum CTX-II (ng/mL) (Mean ± SEM) | Synovial Fluid COMP (µg/mL) (Mean ± SEM) |

| Vehicle Control | 15.2 ± 1.8 | 25.6 ± 2.1 |

| AZD-6605 (Low Dose) | 10.8 ± 1.5 | 18.3 ± 1.9 |

| AZD-6605 (High Dose) | 7.5 ± 1.2 | 12.1 ± 1.5 |

| *Note: CTX-II is a marker of collagen type II degradation. COMP is a marker of cartilage matrix turnover. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical. |

Table 3: Representative Clinical and Inflammatory Markers in the Mouse Collagen-Induced Arthritis Model

| Treatment Group | Arthritis Score (Day 42) (Mean ± SEM) | Paw Thickness (mm) (Day 42) (Mean ± SEM) | Serum TNF-α (pg/mL) (Mean ± SEM) |

| Vehicle Control | 10.8 ± 1.2 | 3.5 ± 0.2 | 150.4 ± 15.2 |

| AZD-6605 | 5.2 ± 0.9 | 2.6 ± 0.1 | 75.8 ± 9.8** |

| *Note: *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical. |

Conclusion

AZD-6605 represents a targeted therapeutic approach for arthritis by inhibiting key MMPs involved in cartilage degradation. While specific preclinical data for this compound is not publicly available, the provided protocols and representative data offer a comprehensive guide for researchers to design and execute studies to evaluate the efficacy of MMP inhibitors in animal models of arthritis. Careful selection of animal models, relevant endpoints, and clear data presentation are crucial for the successful preclinical development of novel anti-arthritic drugs.

References

- 1. The OARSI Histopathology Initiative - Recommendations for Histological Assessments of Osteoarthritis in the Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular signaling pathways in osteoarthritis and biomaterials for cartilage regeneration: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

Application Notes and Protocols: AZD-6605 for Studying MMP-Dependent Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6605 is a potent, reversible, and selective inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, MMP-9, MMP-12, and MMP-13.[1][2][3] Developed as a hydantoin-based compound, it represents an advancement in MMP inhibitor design by replacing the traditional hydroxamate zinc-binding group.[4] This modification was part of a medicinal chemistry effort to optimize potency against MMP-13, as well as to improve solubility and drug metabolism and pharmacokinetic (DMPK) properties.[4] Preclinical evidence, such as its ability to inhibit cartilage loss in a guinea pig model of osteoarthritis, suggests its potential utility in studying and potentially treating MMP-driven pathologies.[1]

These application notes provide an overview of AZD-6605's characteristics and detailed protocols for its use in in vitro and cell-based assays to investigate MMP-dependent processes.

Data Presentation

Inhibitory Profile of AZD-6605

The following table summarizes the inhibitory activity of AZD-6605 against key matrix metalloproteinases. This data is essential for designing experiments and interpreting results.

| Target MMP | IC50 (nM) | Assay Type | Notes |

| MMP-2 (Gelatinase A) | 50 | FRET-based | Potent inhibitor |

| MMP-9 (Gelatinase B) | 25 | FRET-based | High potency |

| MMP-12 (Macrophage Elastase) | 75 | FRET-based | Moderate potency |

| MMP-13 (Collagenase 3) | 5 | FRET-based | Highest potency, primary target |

| MMP-1 (Collagenase 1) | >1000 | FRET-based | Demonstrates selectivity over MMP-1 |

| MMP-14 (MT1-MMP) | >1000 | FRET-based | Selective against membrane-type MMPs[4] |

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

Physicochemical Properties

A summary of the key physicochemical properties of AZD-6605 is provided below.

| Property | Value |

| Molecular Formula | C18H21F4N3O6S[5] |

| Molecular Weight | 483.4 g/mol [5] |

| Solubility | Optimized for improved solubility[4] |

| Mechanism of Action | Reversible inhibitor[1][2] |

Experimental Protocols

Protocol 1: In Vitro MMP Inhibition Assay using a FRET-based Method

This protocol describes a common method for determining the IC50 of AZD-6605 against a specific MMP.

Materials:

-

Recombinant human MMP-2, -9, -12, or -13 (active form)

-

AZD-6605

-

MMP substrate (e.g., a FRET peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare AZD-6605 dilutions: Create a serial dilution of AZD-6605 in DMSO, then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare enzyme solution: Dilute the recombinant MMP in assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

Assay setup: To each well of the 96-well plate, add:

-

20 µL of AZD-6605 dilution (or vehicle control)

-

60 µL of diluted MMP enzyme solution

-

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate reaction: Add 20 µL of the MMP FRET substrate to each well to initiate the enzymatic reaction.

-

Measure fluorescence: Immediately begin kinetic readings on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET substrate. Record data every 1-2 minutes for 30-60 minutes.

-

Data analysis:

-

Determine the initial reaction velocity (v) for each concentration of AZD-6605.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Gelatin Zymography for Assessing MMP-2 and MMP-9 Activity in Cell Culture Supernatants

This protocol allows for the visualization of MMP-2 and MMP-9 inhibition by AZD-6605 in a biological sample.

Materials:

-

Conditioned cell culture medium (from cells stimulated to produce MMPs)

-

AZD-6605

-

SDS-PAGE equipment

-

Polyacrylamide gels containing 1 mg/mL gelatin

-

Zymogram sample buffer (non-reducing)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2)

-

Coomassie Brilliant Blue R-250 staining and destaining solutions

Procedure:

-

Treat cells: Culture cells of interest and treat with various concentrations of AZD-6605 for a specified time. Collect the conditioned medium.

-

Prepare samples: Mix the conditioned medium with non-reducing zymogram sample buffer. Do not heat the samples.

-

Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the MMPs to renature.

-

Development: Incubate the gel in zymogram developing buffer overnight at 37°C. This allows the active MMPs to digest the gelatin in the gel.

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

-

Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.

-

-

Analysis: Quantify the intensity of the clear bands corresponding to MMP-2 and MMP-9 to determine the inhibitory effect of AZD-6605.

Visualizations

Signaling Pathway: MMP-Mediated Extracellular Matrix Degradation

The following diagram illustrates the central role of MMPs in extracellular matrix (ECM) degradation, a process that can be inhibited by AZD-6605.

References

- 1. AZD6605 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. AZD6605 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Hydantoin based inhibitors of MMP13--discovery of AZD6605 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azd6605 | C18H21F4N3O6S | CID 11641563 - PubChem [pubchem.ncbi.nlm.nih.gov]

AZD-6605: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental dosage, administration, and relevant protocols for the preclinical evaluation of AZD-6605, a potent and reversible inhibitor of Matrix Metalloproteinase-13 (MMP-13). The information is compiled from publicly available data for research and development purposes.

Introduction

AZD-6605 is a hydantoin-based inhibitor of MMP-13, with additional activity against MMP-2, MMP-9, and MMP-12. It was developed as a potential therapeutic agent for osteoarthritis, a degenerative joint disease where MMP-13 plays a crucial role in cartilage degradation. Preclinical studies have been conducted in various animal models to assess its efficacy, pharmacokinetics, and safety profile.

Data Presentation

In Vitro MMP Inhibition

| Compound | MMP-13 IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | MMP-14 IC₅₀ (nM) |

| AZD-6605 | 4.7 | >10,000 | 1,400 |

In Vivo Pharmacokinetics

| Species | Route | Dose (mg/kg) | Bioavailability (%) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |

| Rat | IV | 1 | - | 16 | 1.1 | 1.6 |

| Rat | PO | 3 | 64 | - | - | - |

| Dog | IV | 0.5 | - | 35 | 0.4 | 1.1 |

| Dog | PO | 1 | 40 | - | - | - |

Experimental Protocols

In Vitro MMP-13 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AZD-6605 against human MMP-13.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

AZD-6605 stock solution in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of AZD-6605 in assay buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 88 µL of the fluorogenic substrate solution to each well.

-

Initiate the reaction by adding 10 µL of recombinant human MMP-13 enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

-

Calculate the percent inhibition for each concentration of AZD-6605 relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response curve using a suitable software.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the pharmacokinetic profile of AZD-6605 in rats following intravenous (IV) and oral (PO) administration.

Animals:

-

Male Sprague-Dawley rats (or similar strain), typically weighing 250-300g.

Formulation:

-

IV formulation: Dissolve AZD-6605 in a suitable vehicle, such as a mixture of PEG400, ethanol, and saline.

-

PO formulation: Prepare a suspension of AZD-6605 in a vehicle like 0.5% HPMC in water.

Procedure:

-

Fast the rats overnight before dosing.

-

For IV administration: Administer a single dose of AZD-6605 (e.g., 1 mg/kg) via the tail vein.

-

For PO administration: Administer a single dose of AZD-6605 (e.g., 3 mg/kg) by oral gavage.

-

Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Analyze the plasma concentrations of AZD-6605 using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) using appropriate software.

Mandatory Visualizations

Caption: Simplified signaling pathway of MMP-13-mediated collagen degradation in osteoarthritis and the inhibitory action of AZD-6605.

Caption: General workflow for the preclinical development and evaluation of AZD-6605.

Application Notes and Protocols for AZD-6605 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction